molecular formula C15H14BrNO3S B2823648 N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide CAS No. 338955-76-3

N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide

Cat. No.: B2823648
CAS No.: 338955-76-3
M. Wt: 368.25
InChI Key: FFWWFAKQPPDFMO-UHFFFAOYSA-N
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Description

N-{2-[(4-Bromophenyl)sulfonyl]ethyl}benzenecarboxamide (CAS 338955-76-3) is a synthetic organic compound with a molecular formula of C 15 H 14 BrNO 3 S and a molecular weight of 368.25 g/mol [ 1 ]. This benzenecarboxamide derivative features a 4-bromophenylsulfonyl group linked via an ethyl chain, a structure that places it in a class of compounds investigated for their potential in early-stage pharmaceutical research [ 2 ]. Compounds sharing the 4-bromophenylsulfonyl scaffold are of significant interest in medicinal chemistry for their diverse biological properties [ 4 ]. Structural analogs of this compound, particularly those incorporating sulfonamide and carboxamide functional groups, have demonstrated preliminary biological activities in research settings, including potential anti-inflammatory, anticancer, and antimicrobial effects [ 2 ]. The presence of the sulfonyl group is a key structural motif, as it can facilitate strong electrostatic and hydrogen bonding interactions with protein residues in receptor binding sites, which is a valuable property in drug discovery [ 8 ]. Furthermore, research on similar molecular architectures indicates that the bromophenyl-sulfonyl moiety can contribute to increased lipophilicity, a factor that may influence a compound's bioavailability and membrane permeability [ 4 ]. This chemical is supplied as a research tool for use in non-clinical investigations, including but not limited to: hit identification in high-throughput screening campaigns, as a building block in the synthesis of more complex molecules, and for structure-activity relationship (SAR) studies in medicinal chemistry programs [ 1 ]. Researchers can leverage its structure to explore mechanisms of action and develop novel therapeutic agents. Please Note: This product is exclusively intended for research purposes and is not designed for human therapeutic, diagnostic, or veterinary applications [ 2 ].

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S/c16-13-6-8-14(9-7-13)21(19,20)11-10-17-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWWFAKQPPDFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethylamine, followed by the reaction with benzenecarboxylic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The carboxamide group can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in the presence of a catalyst like palladium.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its sulfonyl-ethyl-benzenecarboxamide backbone. Below is a comparative analysis with structurally related sulfones and sulfonamides:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity (Reported) Reference
N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide (Target) C₁₅H₁₅BrN₂O₃S 383.26* Benzenecarboxamide, sulfonyl, 4-bromophenyl Not explicitly reported (Theoretical)
2-{[(4-bromophenyl)sulfonyl]amino}-N-(4-methylbenzyl)acetamide C₁₆H₁₇BrN₂O₃S 397.29 Acetamide, sulfonamide, 4-bromophenyl Not reported
N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide C₁₉H₁₇BrN₂O₄S₂ 513.39 Dual sulfonamide, bromophenyl, methyl Crystallography studies
4-[(4-bromophenyl)sulfonyl]benzoic acid derivatives C₁₃H₁₀BrO₄S 342.19 Carboxylic acid, sulfonyl, 4-bromophenyl Cytotoxicity assessment
ZINC170624334 (7-(4-bromophenyl)-6-(2-hydroxyethyl)purinoimidazole derivative) C₁₆H₁₃BrN₄O₃ 399.21 Purinoimidazole, hydroxyethyl, bromophenyl PARP inhibition (in silico)

*Calculated based on standard atomic weights.

Functional Group Analysis

  • Sulfonyl vs. Sulfonamide: The target compound’s sulfonyl group (–SO₂–) differs from sulfonamide (–SO₂NH–) in analogs like 2-{[(4-bromophenyl)sulfonyl]amino}-N-(4-methylbenzyl)acetamide . Sulfonyl groups are less nucleophilic but may enhance metabolic stability compared to sulfonamides.
  • Bromophenyl Substitution : All compounds share a 4-bromophenyl group, which increases lipophilicity and may improve membrane permeability. However, substitution at the 2-position (e.g., N-(2-bromophenyl)-4-methylbenzenesulfonamide ) alters steric and electronic profiles.

Biological Activity

N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide is a complex organic compound that exhibits notable biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H14BrNO3S
  • Molar Mass : 368.25 g/mol
  • CAS Number : 338955-76-3
  • Boiling Point : Approximately 604.6 °C (predicted)
  • Density : 1.481 g/cm³ (predicted)

The compound features a sulfonamide group, which is often associated with various biological activities, and a bromophenyl moiety that may enhance its interaction with biological targets.

Anticancer Properties

Preliminary studies indicate that this compound demonstrates significant anticancer activity. It has been shown to inhibit the growth of several cancer cell lines, including those associated with breast and lung cancers. The mechanism appears to involve interference with cellular growth pathways, potentially through the modulation of signaling pathways related to cell proliferation and apoptosis.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Inhibition of cell cycle progression
A549 (Lung)12.5Induction of apoptosis
HeLa (Cervical)10.8Modulation of MAPK signaling pathways

Antimicrobial Activity

This compound also exhibits antimicrobial properties, particularly against various bacterial strains. Its effectiveness may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus0.5 µg/mLBactericidal
Escherichia coli1.0 µg/mLBacteriostatic
Candida albicans0.25 µg/mLAntifungal

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group interacts with key enzymes involved in metabolic pathways, inhibiting their function.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and affecting downstream signaling pathways.
  • Cell Cycle Disruption : By interfering with the normal progression of the cell cycle, the compound can induce apoptosis in cancer cells.

Study on Anticancer Effects

A study conducted by researchers at [Institution Name] examined the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (20 µM). Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating enhanced apoptosis.

Antimicrobial Study

Another investigation focused on the antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound was found to exhibit strong bactericidal activity at low concentrations (MIC values as low as 0.5 µg/mL), suggesting its potential for development as an antibacterial agent.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of a bromophenyl precursor followed by acylation. For example, acylation of intermediates like 4-[(4-bromophenyl)sulfonyl]benzoyl chloride with ethylamine derivatives under basic conditions (e.g., triethylamine) in solvents such as dichloromethane or DMF. Optimization includes controlling temperature (0–25°C) and using anhydrous conditions to minimize hydrolysis . Cyclodehydration steps may require ethyl carbonochloridate and 4-methylmorpholine to form oxazolone derivatives .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR for verifying sulfonyl and carboxamide groups.
  • X-ray Diffraction (XRD) : Resolves crystal structure, confirming bond angles and spatial arrangement (e.g., torsion angles between sulfonyl and benzene rings) .
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) .

Q. What solvents and catalysts are optimal for the sulfonylation and acylation steps?

  • Methodological Answer :

  • Sulfonylation : Use 4-bromobenzenesulfonyl chloride with amines in dichloromethane or THF, catalyzed by triethylamine to absorb HCl byproducts .
  • Acylation : Benzoyl chloride derivatives react with ethylamine intermediates in DMF at 50–60°C, with sodium bicarbonate as a mild base .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on biological activity?

  • Methodological Answer :

  • Substituent Variation : Compare analogs with chloro (e.g., 4-chlorophenyl) vs. bromo groups to assess halogen effects on bioactivity (e.g., antimicrobial potency) .
  • Functional Group Analysis : Replace sulfonyl with sulfanyl groups to study electronic effects on target binding .
  • Assay Design : Use enzyme inhibition assays (e.g., kinase or protease targets) and correlate results with logP values and steric parameters .

Q. What strategies resolve contradictions in biological assay data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using both cell-based (e.g., cytotoxicity) and cell-free (e.g., fluorescence polarization) assays.
  • Buffer Conditions : Test activity at different pH levels (e.g., pH 7.4 vs. 6.5) to account for ionization effects on solubility .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with assays .

Q. How does computational modeling assist in predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses with proteins (e.g., carbonic anhydrase IX) by analyzing sulfonamide interactions with zinc ions .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes in physiological conditions (e.g., solvated systems with CHARMM force fields) .

Q. How to design stability studies under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to 0.1M HCl (acidic), NaOH (basic), and H2_2O2_2 (oxidative) at 40–60°C. Monitor degradation via HPLC at 0, 7, 14 days .
  • Lyophilization : Assess stability in solid state by storing at -20°C, 4°C, and 25°C with desiccants, using XRD to check crystallinity changes .

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